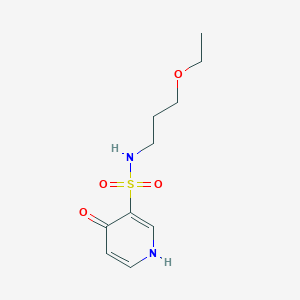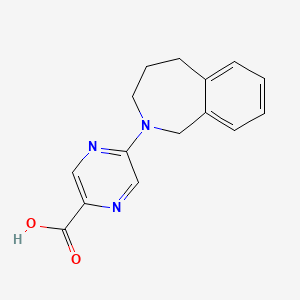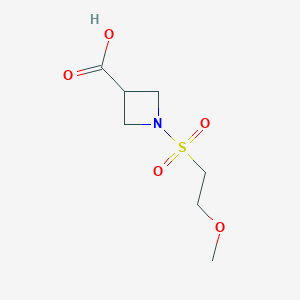![molecular formula C13H17NO2 B7578625 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)
3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid, also known as DIMPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid's mechanism of action involves the inhibition of glutamate release, which is a major neurotransmitter in the central nervous system. This inhibition leads to a decrease in excitotoxicity, which is a major factor in neurodegenerative diseases. Additionally, this compound has been found to activate the Nrf2 pathway, which is involved in cellular defense mechanisms and can protect against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have numerous biochemical and physiological effects. It has been shown to decrease inflammation, reduce oxidative stress, and improve mitochondrial function. Additionally, this compound has been found to increase the expression of neurotrophic factors, which are essential for the growth and maintenance of neurons.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid is its ability to cross the blood-brain barrier, which allows for its potential use in treating neurodegenerative diseases. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of this compound is its limited solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are numerous future directions for research on 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the optimal dosage and administration methods for this compound. Finally, more studies are needed to explore the potential use of this compound in treating other diseases beyond neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising compound with numerous potential therapeutic applications. Its ability to cross the blood-brain barrier and its low toxicity make it an attractive candidate for further research. While there are still limitations to its use, the future directions for research on this compound are numerous, and it is an exciting area of study in the scientific community.
Synthesis Methods
The synthesis of 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid involves the reaction of 2-bromo-3-indenylmethanol with methylamine and acrylonitrile. The resulting product is then hydrolyzed to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. Additionally, this compound has been found to be effective in treating various diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
properties
IUPAC Name |
3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14(7-6-13(15)16)12-8-10-4-2-3-5-11(10)9-12/h2-5,12H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUNHRNGDSLJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)



![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)





![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)
![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)